

# Application Notes and Protocols for Evaluating the Reduction of Salivary Mutans Streptococci

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## Introduction

*Streptococcus mutans* is a primary etiological agent of dental caries. The evaluation of its reduction in saliva is a critical component in the development and assessment of new oral care products and therapeutic interventions. This document provides detailed application notes and protocols for the principal methods used to quantify salivary mutans streptococci, including traditional culture-based techniques and modern molecular assays.

## I. Methods for Quantification of Salivary *Streptococcus mutans*

Two primary methodologies are employed for the enumeration of *S. mutans* in saliva: culture-based methods and molecular methods. Each approach has distinct advantages and limitations.

- **Culture-Based Methods:** These traditional techniques rely on the growth of viable bacteria on selective media. They are cost-effective and provide a count of living organisms, which can be crucial for assessing the immediate antimicrobial effect of an intervention. However, they are time-consuming and may not detect viable but non-culturable bacteria.
- **Molecular Methods (qPCR):** Quantitative Polymerase Chain Reaction (qPCR) targets specific genes of *S. mutans* to determine the bacterial load. This method is highly sensitive,

specific, and provides rapid results. It can detect DNA from both viable and non-viable bacteria, which may be a consideration depending on the study's objectives.[1][2]

## II. Experimental Protocols

### A. Saliva Sample Collection and Processing

Consistent and appropriate saliva collection is paramount for accurate and reproducible results.

#### Protocol 1: Stimulated Saliva Collection

- Patient Instructions: Instruct participants to refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1-2 hours before sample collection.[3]
- Stimulation: Provide the participant with a sterile, unflavored paraffin wax pellet to chew for a predetermined period (e.g., 1-5 minutes) to stimulate saliva flow.[4]
- Collection: The participant expectorates the stimulated saliva into a sterile collection tube.[5]
- Processing: Samples should be placed on ice immediately and processed within 2 hours of collection. If immediate processing is not possible, samples can be stored at -20°C or lower. [2] For molecular analysis, specialized collection kits with DNA/RNA preservatives are available.[6]

### B. Culture-Based Enumeration

#### Protocol 2: Colony Forming Unit (CFU) Counting on Mitis Salivarius Bacitracin (MSB) Agar

Mitis Salivarius Bacitracin (MSB) agar is a selective medium for the isolation and enumeration of *S. mutans*. [7][8][9][10]

- Sample Preparation: Vortex the saliva sample for 15-30 seconds to ensure homogeneity.
- Serial Dilutions: Prepare 10-fold serial dilutions of the saliva sample in a sterile saline solution or phosphate-buffered saline (PBS).
- Plating: Pipette 100 µL of the appropriate dilutions onto MSB agar plates and spread evenly using a sterile spreader.

- Incubation: Incubate the plates anaerobically (or in a CO<sub>2</sub>-enriched atmosphere) at 37°C for 48-72 hours.[11]
- Colony Counting: Following incubation, count the characteristic *S. mutans* colonies. These typically appear as raised, convex, undulated, light blue colonies with a granular "frosted glass" appearance.[12]
- Calculation: Calculate the number of Colony Forming Units per milliliter (CFU/mL) of saliva by multiplying the colony count by the dilution factor.

### Protocol 3: Dentocult SM Strip Mutans

The Dentocult SM Strip Mutans is a chair-side method for the semi-quantitative estimation of salivary mutans streptococci.[13][14]

- Activation of Culture Broth: Place a bacitracin disc into the selective culture broth vial approximately 15 minutes before sampling.
- Saliva Sampling: Press the rough side of the plastic strip against the participant's tongue to collect a saliva sample.[13]
- Inoculation: Place the inoculated strip into the activated culture broth vial.
- Incubation: Incubate the vial upright at 37°C for 48 hours with the cap slightly loosened.
- Interpretation: Compare the density of the light blue to dark blue *S. mutans* colonies on the strip to the manufacturer's evaluation chart to determine the bacterial load score (e.g., Score 0 to 3).

## C. Molecular Enumeration

### Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol outlines the general steps for quantifying *S. mutans* DNA from saliva using SYBR Green-based qPCR.[1]

- DNA Extraction: Extract total genomic DNA from the saliva sample using a commercially available DNA extraction kit suitable for bacterial DNA from saliva. FTA™ Elute cards can

also be used for sample collection and subsequent DNA elution.

- **Primer Selection:** Utilize primers specific to a unique gene of *S. mutans*, such as the glucosyltransferase (gtfB) gene.<sup>[2]</sup>
- **qPCR Reaction Setup:** Prepare the qPCR reaction mixture in a 96-well plate, including the DNA template, SYBR Green Master Mix, and specific forward and reverse primers.
- **Thermal Cycling:** Perform the qPCR using a thermal cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. A typical protocol might involve:
  - Initial denaturation at 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation at 95°C for 15 seconds.
    - Annealing at 60°C for 30 seconds.
    - Extension at 72°C for 30 seconds.
- **Data Analysis:** Generate a standard curve using known concentrations of *S. mutans* genomic DNA. Quantify the amount of *S. mutans* DNA in the saliva samples by comparing their quantification cycle (C<sub>q</sub>) values to the standard curve.

### III. Data Presentation

The following tables summarize quantitative data from studies evaluating the reduction of salivary *mutans streptococci* following various interventions.

Table 1: Reduction of Salivary *S. mutans* with Chlorhexidine Mouthwash

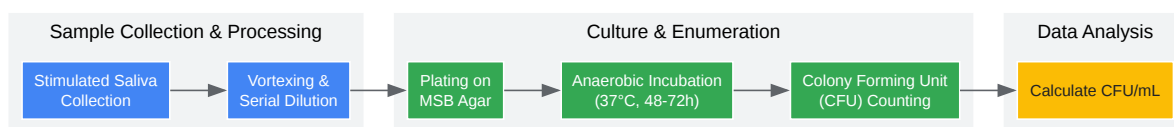
Study	Intervention	Duration	Baseline S. mutans Count (CFU/mL)	Post-Intervention S. mutans Count (CFU/mL)	Percentage Reduction
Sajadi et al. (2015)	0.12% Chlorhexidine rinse	2 weeks	$5.25 \times 10^6$	$2.27 \times 10^4$	99.5%
Zajkani et al. (2018)	0.2% Chlorhexidine rinse	2 weeks	Not specified	Significant decrease	Not specified
Reddy et al. (2010)	0.12% Chlorhexidine rinse	1 week	$\sim 4.5 \times 10^5$	$\sim 1.5 \times 10^5$	$\sim 67\%$
Agarwal et al. (2011)	0.2% Chlorhexidine rinse	7 days	Not specified	Significant reduction	Not specified

Table 2: Reduction of Salivary S. mutans with Fluoride Varnish

Study	Intervention	Duration of Follow-up	Baseline S. mutans Count (CFU/mL)	Post-Intervention S. mutans Count (CFU/mL)	Percentage Reduction
Holla et al. (2008)	Fluor Protector Varnish	24 hours	$10^4 - 10^5$	$< 10^4$	Significant
S N et al. (2016)	Fluoride Varnish	3-6 months	$31.23 \times 10^4$	$9.27 \times 10^4$ (3 months), $9.39 \times 10^4$ (6 months)	~70%
Salama & Taju (2019)	MI Varnish (with CPP-ACP)	4 weeks	Not specified	Significant reduction	Not specified

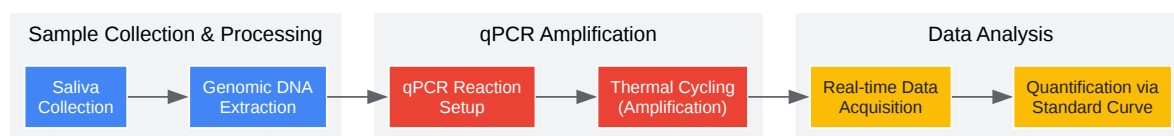
## IV. Visualizations

### A. Experimental Workflows



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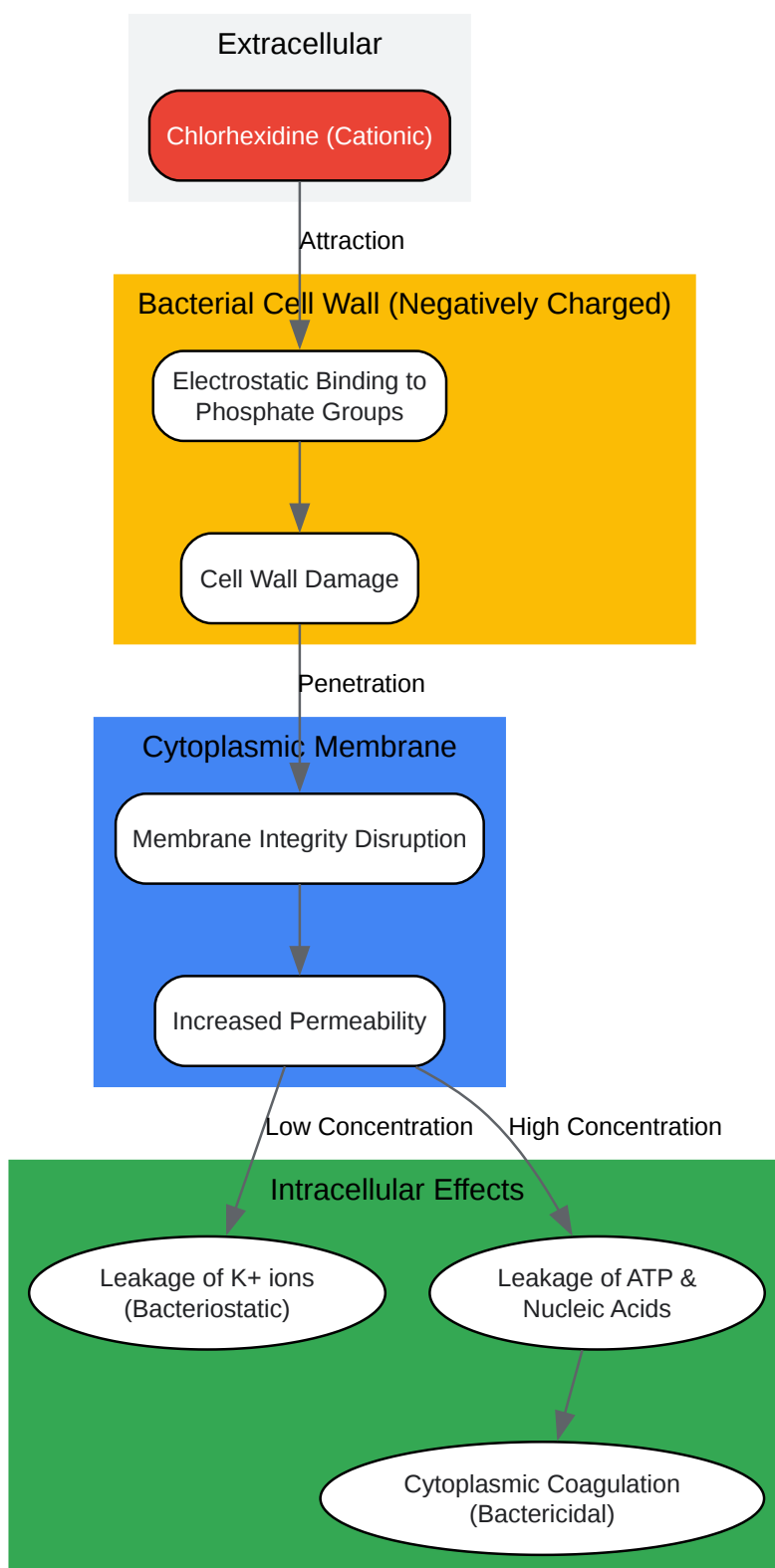
Caption: Workflow for Culture-Based Enumeration of *S. mutans*.



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Caption: Workflow for qPCR-Based Enumeration of *S. mutans*.

## B. Signaling Pathway



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Caption: Mechanism of Action of Chlorhexidine on *S. mutans*.



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